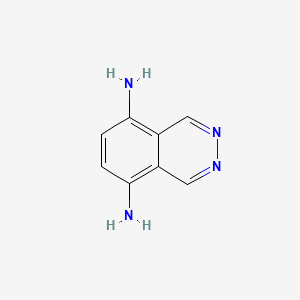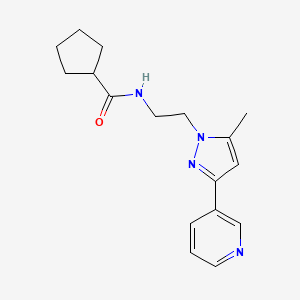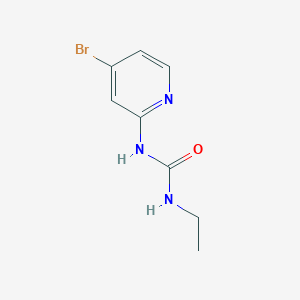
Phthalazine-5,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine-5,8-diamine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. This compound is known for its significant biological and pharmacological activities, making it an important subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine-5,8-diamine can be synthesized through several methods. One common approach involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as acetonitrile . Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Phthalazine-5,8-diamine undergoes various chemical reactions, including:
Oxidation: When treated with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid reduce it to form orthoxylylene diamine.
Substitution: It forms addition products with alkyl iodides due to its basic properties.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Alkyl iodides.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Phthalazine-5,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phthalazine-5,8-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phthalazine-5,8-diamine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Quinoxaline: Another bicyclic nitrogen-containing compound with different pharmacological properties.
Cinnoline: Known for its antimicrobial and anticancer activities.
Quinazoline: Used in the development of anticancer drugs
This compound stands out due to its broad spectrum of biological activities and its role as a precursor in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
phthalazine-5,8-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-2-8(10)6-4-12-11-3-5(6)7/h1-4H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVUFBRSUKPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NN=CC2=C1N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
![4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2943248.png)
![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B2943250.png)
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)
![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
